molecular formula C10H9FO2 B12825347 rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B12825347
M. Wt: 180.17 g/mol
InChI Key: ULOVTWLQHAOUKT-PSASIEDQSA-N
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Description

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a fluorine atom and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and phenyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and phenyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,2S)-2-fluorocyclopropanecarboxylic acid
  • rel-(1R,2S)-2-propionylcyclobutane-1-carboxylic acid
  • rel-10-[(1R,2S)-2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid

Uniqueness

rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is unique due to the presence of both a fluorine atom and a phenyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1

InChI Key

ULOVTWLQHAOUKT-PSASIEDQSA-N

Isomeric SMILES

C1[C@@H]([C@@]1(C2=CC=CC=C2)F)C(=O)O

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

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